Ac-Asp(OtBu)-OH Ac-Asp(OtBu)-OH Ac-Asp(OtBu)-OH is an amino acid-containing building block. It has been used in the synthesis of caspase-3 and -7 peptide substrates and inhibitors, as well as peptide inhibitors of HIV integrase.

Brand Name: Vulcanchem
CAS No.:
VCID: VC21537866
InChI: InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1
SMILES: CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol

Ac-Asp(OtBu)-OH

CAS No.:

VCID: VC21537866

Molecular Formula: C10H17NO5

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Ac-Asp(OtBu)-OH -

Description

Ac-Asp(OtBu)-OH, also known as N-Acetyl-L-aspartic acid 4-tert-butyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its protected form, which allows for controlled deprotection during synthesis processes. This compound is crucial in the development of peptides and related pharmaceuticals.

Synthesis and Applications

Ac-Asp(OtBu)-OH is used in peptide synthesis, particularly where the protection of the aspartic acid side chain is necessary. The tert-butyl ester group protects the carboxyl side chain, allowing for selective deprotection during synthesis. This compound is often used alongside other protected amino acids like Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS) .

Research Findings

Research has shown that the use of tert-butyl-protected aspartic acid derivatives can prevent unwanted side reactions, such as aspartimide formation, which is common in peptide synthesis . The tert-butyl group is stable under conditions where other acid-labile protecting groups might be cleaved, making it a versatile choice for peptide synthesis strategies .

Commercial Availability

Ac-Asp(OtBu)-OH is commercially available with a purity of 95% or higher. It is sold by various chemical suppliers, including VWR and aapptec, under different catalog numbers .

Product Name Ac-Asp(OtBu)-OH
Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
IUPAC Name (2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1
Standard InChIKey NKNPTCBHHPHSEA-ZETCQYMHSA-N
Isomeric SMILES CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O
SMILES CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O
Synonyms 117833-18-8;Ac-Asp(OtBu)-OH;(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoicacid;1026951-84-7;N-Acetyl-L-asparticacid4-tert-butylester;Acetyl-L-asparticacidbeta-tert-butylester;Ac-Asp-OtBu;SCHEMBL11912121;CTK8B2976;MolPort-020-004-759;ZINC2560338;0655AA;ANW-41535;AKOS015908295;AKOS016002311;AJ-40554;AK-42415;AK105066;AM007427;KB-211046;RT-011183;FT-0686498;ST24035918;Z5608;B-6526
PubChem Compound 7019596
Last Modified Aug 15 2023

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